molecular formula C14H14N2O B1348453 1,2,3,4-Tetrahydroacridine-9-carboxamide CAS No. 42878-53-5

1,2,3,4-Tetrahydroacridine-9-carboxamide

Cat. No. B1348453
CAS RN: 42878-53-5
M. Wt: 226.27 g/mol
InChI Key: MCGYLXFQIZWHLI-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroacridine-9-carboxamide (THAC) is a heterocyclic compound that belongs to the acridine family of compounds. It is an important research chemical that has been extensively studied due to its wide range of applications in the scientific community. THAC has been used in a variety of scientific research applications, including drug discovery, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

Cardiac Research

1,2,3,4-Tetrahydroacridine-9-carboxamide (THA) shows potential in cardiac research. Osterrieder (1987) found that THA acts as a potent blocker of cardiac potassium channels, affecting myocardial membrane currents in guinea-pig isolated ventricular myocytes. This indicates its possible role in studying cardiac function and disorders (Osterrieder, 1987).

DNA Interaction and Anticancer Properties

THA derivatives have been studied for their interaction with various DNA structures, with implications for anticancer therapy. Howell et al. (2012) examined the effects of novel 9‐aminoacridine carboxamides on DNA tertiary structures and their antiproliferative activity, highlighting their potential in developing antitumor agents (Howell et al., 2012).

Molecular Synthesis and Analysis

Giudice et al. (1997) focused on synthesizing various derivatives of THA, providing a foundation for further research into its applications (Giudice et al., 1997). Additionally, a theoretical study by Pop et al. (1989) on THA and its derivatives offered insights into their chemical properties and stability, contributing to our understanding of their potential applications (Pop et al., 1989).

RNA Polymerase Inhibition

THA has shown inhibitory effects on RNA polymerase in Escherichia coli, as studied by Nicholson and Peacocke (1966). This suggests its potential application in studying gene expression and regulation [(Nicholson & Peacocke, 1966)](https://consensus.app/papers/inhibition-ribonucleic-polymerase-acridines-nicholson/4b8a6506e0845e988a6b0d74adb2f163/?utm_source=chatgpt).

Crystallography and Drug-DNA Interactions

Research by Hudson et al. (1987) on the molecular structures of THA derivatives has implications for understanding how these compounds interact with DNA, crucial for developing cancer therapies (Hudson et al., 1987).

Alzheimer's Disease Therapeutics

Shutske et al. (1989) reported the synthesis of 9-amino-1,2,3,4-tetrahydroacridin-1-ols, which inhibit acetylcholinesterase and show potential as Alzheimer's disease therapeutics (Shutske et al., 1989).

Antileukemic Activity

Denny and Cain (1978) studied the structure-activity relationships of THA derivatives for antileukemic activity, providing insights into the design of anticancer drugs (Denny & Cain, 1978).

Cytotoxicity Studies

Deady et al. (2000) synthesized and evaluated benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline carboxamide derivatives, assessing their cytotoxic activity. These studies contribute to understanding the role of THA derivatives in cancer treatment (Deady et al., 2000).

Diabetic Disease Management

Abdel Megeed et al. (2017) assessed novel 9-substituted tetrahydroacridine derivatives for managing diabetic disease in rats, showing the diverse therapeutic potential of THA derivatives (Abdel Megeed et al., 2017).

properties

IUPAC Name

1,2,3,4-tetrahydroacridine-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-14(17)13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGYLXFQIZWHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366250
Record name 1,2,3,4-Tetrahydroacridine-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroacridine-9-carboxamide

CAS RN

42878-53-5
Record name 1,2,3,4-Tetrahydroacridine-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TES Ali, AM El-Kazak - European Journal of Chemistry, 2010 - eurjchem.com
Some new sulfur-nitrogen heterocyclic systems such as 1,3-thiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and 1,3-thiazines incorporating acridine and 1,2,3,4-tetrahydroacridine moieties …
Number of citations: 63 eurjchem.com
J Bielavský - Collection of Czechoslovak Chemical …, 1977 - cccc.uochb.cas.cz
Analogues of 9-Amino-l, 2, 3, 4-tetrahydroacridine 2803 ammonia12.(The amides thus synthesized are surveyed in Table II). This method is advantageous for the preparation of tacrine …
Number of citations: 31 cccc.uochb.cas.cz
MM Hrubaru, M Maganu, D Vulpes… - Rev. Chim …, 2009 - researchgate.net
Six new bis-1, 1’, 2, 2’, 3, 3’, 4, 4’-tetrahydroacridin-9-carboxamides had been obtained in good yields by condensation of 5, 5'-methylenediindoline-2, 3-dione (II) with corresponding …
Number of citations: 1 www.researchgate.net

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